2-Bromo-3-fluoroanisole is an organic molecule that can be synthesized through various methods. One common approach involves the diazotization of 2-bromo-3-aminophenol followed by treatment with tetrafluoroboric acid. PubChem, National Institutes of Health: )
While the specific research applications of 2-bromo-3-fluoroanisole are not extensively documented, its chemical structure suggests potential uses in various scientific fields:
2-Bromo-3-fluoroanisole is an organic compound characterized by the molecular formula C₇H₆BrFO. It features a benzene ring substituted with a bromine atom at the second position and a fluorine atom at the third position, along with a methoxy group (–OCH₃) at the fourth position. This compound typically appears as a colorless to light yellow liquid and has notable physical properties, including a melting point of approximately 217-219 °C and a molecular weight of 205.03 g/mol .
While specific biological activities of 2-Bromo-3-fluoroanisole are not extensively documented, its structure suggests potential applications in medicinal chemistry. Compounds with similar halogenated aromatic structures have been studied for their anti-cancer properties and other therapeutic effects. The presence of both bromine and fluorine may influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies .
The synthesis of 2-Bromo-3-fluoroanisole can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for various approaches depending on available reagents and desired yields.
2-Bromo-3-fluoroanisole serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to be used as a building block for more complex molecules, including liquid crystals and specialty chemicals. Additionally, its reactivity makes it valuable in material science for developing advanced polymers and electronic materials.
Several compounds exhibit structural similarities to 2-Bromo-3-fluoroanisole:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Bromo-4-fluoroanisole | Bromine at position 2 and fluorine at position 4 | Different substitution pattern affects reactivity |
4-Bromo-3-nitroanisole | Bromine at position 4 and nitro group at position 3 | Nitro group introduces different electronic effects |
4-Chloro-2-fluoroanisole | Chlorine at position 4 and fluorine at position 2 | Chlorine has different reactivity compared to bromine |
Uniqueness: The specific substitution pattern of 2-Bromo-3-fluoroanisole imparts distinct reactivity characteristics that differentiate it from similar compounds, making it particularly versatile in synthetic applications .
The synthesis and characterization of 2-bromo-3-fluoroanisole (CAS 446-59-3) emerged from advancements in halogenated aromatic chemistry during the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as halogenated anisoles, gained prominence in pharmaceutical and materials research due to their tunable electronic properties. Early synthetic routes focused on electrophilic substitution reactions, leveraging the reactivity of anisole derivatives. For instance, bromination and fluorination of 3-methoxyphenol precursors became a foundational method, as evidenced by modern protocols. The compound’s utility as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents, further propelled its adoption in industrial and academic settings.
2-Bromo-3-fluoroanisole occupies a critical niche in organic synthesis due to its dual functionality: the methoxy group acts as an electron-donating substituent, while bromine and fluorine serve as ortho-directing, electron-withdrawing groups. This unique electronic profile enables precise regioselective transformations, such as Suzuki–Miyaura couplings and nucleophilic aromatic substitutions. Its role in synthesizing complex molecules is exemplified in the preparation of hepatitis C virus (HCV) inhibitors, where bromofluoroanisole derivatives act as key intermediates for ribonucleoside prodrugs. Additionally, its stability under diverse reaction conditions makes it a versatile building block for agrochemicals and advanced materials.
The systematic IUPAC name for 2-bromo-3-fluoroanisole is 2-bromo-1-fluoro-3-methoxybenzene, reflecting the positions of substituents on the benzene ring. Alternative designations include:
Its molecular formula, C₇H₆BrFO, classifies it as a tri-substituted aromatic ether with a molecular weight of 205.02 g/mol. The compound falls under the broader category of halogenated anisoles, which are characterized by their methoxy and halogen substituents.
The physicochemical properties of 2-bromo-3-fluoroanisole are governed by its molecular architecture:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 205.02 g/mol | Calculated |
Density | 1.5 ± 0.1 g/cm³ | Experimental |
Boiling Point | 189.2 ± 20.0 °C | Predicted |
Melting Point | Not characterized | – |
Solubility | Insoluble in water | – |
Electronic Effects:
Steric Considerations:
Spectroscopic Features:
This interplay of electronic and steric factors underpins the compound’s reactivity and applications in synthetic chemistry.
2-Bromo-3-fluoroanisole is typically synthesized via two primary routes:
Bromination of 3-fluoroanisole using electrophilic agents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) yields the target compound. This method emphasizes regioselectivity, with reaction conditions tailored to avoid over-bromination.
Starting from 2-amino-3-fluorobenzoic acid, diazotization with NaNO₂/HBr followed by treatment with CuBr generates 2-bromo-3-fluorobenzoic acid, which is subsequently methylated to form the methoxy group.
Table 1: Comparison of Synthetic Approaches
Method | Yield | Advantages | Challenges |
---|---|---|---|
Direct Bromination | 60–75% | Single-step, high regioselectivity | Requires stringent temperature control |
Diazotization-Methylation | 70–85% | High purity, scalable | Multi-step, costly reagents |
The compound participates in several key transformations:
2-Bromo-3-fluoroanisole is pivotal in synthesizing kinase inhibitors, such as BLU-945, a next-generation EGFR inhibitor for non-small cell lung cancer. Its bromo-fluoro motif enhances binding affinity to hydrophobic kinase pockets.
In polymer chemistry, the compound serves as a monomer for fluorinated polyethers, which exhibit enhanced thermal stability and chemical resistance.
Irritant